N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a methyl group at position 6 and a pentyloxy chain at position 4 of the benzamide moiety. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole scaffold plays a critical role.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2S.ClH/c1-5-6-7-17-30-21-12-10-20(11-13-21)24(29)28(16-8-15-27(3)4)25-26-22-14-9-19(2)18-23(22)31-25;/h9-14,18H,5-8,15-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXBOYITIVTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a benzamide core with a thiazole ring, which contributes to its unique biological properties. The presence of a dimethylamino propyl group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁ClN₃O₂S |
| Molecular Weight | 396.96 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Binding : Studies suggest that it could bind to various receptors, modulating signaling pathways that regulate cell proliferation and apoptosis.
Structure-Activity Relationships (SAR)
The structural components of the compound play a crucial role in its biological activity. Variations in the functional groups attached to the benzamide or thiazole rings can significantly influence the compound's efficacy and selectivity.
| Structural Feature | Influence on Activity |
|---|---|
| Dimethylamino Group | Enhances solubility and receptor affinity |
| Thiazole Ring | Critical for binding interactions |
| Pentyloxy Group | Modulates lipophilicity and membrane penetration |
Case Studies and Research Findings
Recent studies have demonstrated the potential of this compound in various therapeutic contexts:
- Anti-inflammatory Activity : In vitro assays have shown that this compound significantly reduces the secretion of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
- Cancer Research : Preliminary studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation . Further investigations into its mechanism revealed that it may interfere with the NF-kB signaling pathway, which is often upregulated in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Alkoxy Chain Variations
Compounds in (entries 9–12) share a benzamide backbone with alkoxy substituents of varying lengths (butoxy, isobutoxy, pentyloxy, hexyloxy). These analogs highlight the impact of alkoxy chain length on physicochemical properties:
- Pentyloxy vs.
- Substituent positioning : The 4-pentyloxy group in the target compound may optimize spatial alignment with hydrophobic binding pockets compared to shorter or branched chains in analogs .
Table 1: Comparison of Alkoxy-Substituted Benzamides
Benzothiazole Derivatives with Heterocyclic Modifications
and list compounds with benzothiazole or thiazolo[5,4-b]pyridine cores. Key differences include:
- 6-Methylbenzothiazole vs.
- Sulfonyl vs. alkoxy groups : The sulfonyl moiety in ’s analog introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity compared to the alkoxy group in the target compound .
Table 2: Benzothiazole-Based Analogues
Pharmacological Implications
The dimethylamino group may further enhance binding to acidic residues in active sites, a feature absent in simpler analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
